molecular formula C10H11N3O B1334273 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine CAS No. 96799-04-1

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

Cat. No. B1334273
CAS RN: 96799-04-1
M. Wt: 189.21 g/mol
InChI Key: KTRHWGYZQAKQQQ-UHFFFAOYSA-N
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Description

The compound "5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. The methoxyphenyl group attached to the pyrazole ring suggests potential for varied chemical properties and biological activities. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, novel Schiff bases can be synthesized from related compounds using techniques such as the Gewald synthesis and Vilsmeier-Haack reaction, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile derivatives . Similarly, other pyrazole derivatives are synthesized from various starting materials like carboxylic acids and carboxylates, which are then characterized by spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. The spatial arrangement of the atoms within the molecule, including dihedral angles and the presence of intramolecular hydrogen bonds, contributes to the stability and reactivity of the compound . Hirshfeld surface analysis is also used to understand the intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by substituents on the aryl ring bonded to the pyrazole moiety, as well as the electronic nature of the pyrazole ring itself . The antimicrobial activity of some derivatives indicates that these compounds can interact with biological targets, which is a form of chemical reactivity .

Physical and Chemical Properties Analysis

The physical properties such as thermal stability and solubility are influenced by the molecular structure of the pyrazole derivatives. For example, some compounds are thermally stable up to certain temperatures . The chemical properties, including absorption and emission spectra, can vary depending on the substituents and solvent polarity, which is important for their potential applications in optical materials . Computational studies, including DFT calculations and molecular docking, can predict the electronic structure and potential biological interactions of these compounds .

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Heterocyclic Compounds : Pyrazole and 1,2,4-triazole derivatives, including compounds similar to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, play a significant role in modern medicine and pharmacy due to their chemical modifiability and pharmacological potential. The synthesis of these compounds involves various chemical processes, and their structures are confirmed through NMR, infrared spectra, and chromatography. Such compounds show promise in biological applications, especially in influencing the activity of 14α-demethylase lanosterol, suggesting potential antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).

Biological and Pharmacological Potential

  • Cytotoxicity Studies : Derivatives of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, structurally related to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, have been synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Structural and Chemical Analysis

  • Crystallography and Molecular Structure : Studies on crystallographic structure and molecular interactions, such as hydrogen-bonded chains in compounds similar to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, provide insights into the molecular conformation, stability, and potential interactions with biological targets. For instance, X-ray analysis has been essential in determining the unambiguous structure of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activity : Pyrazoline derivatives, similar to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, have been synthesized and evaluated for their toxicity and antioxidant activity. These studies are crucial in exploring the potential use of these compounds in treating infections and oxidative stress-related conditions (Jasril, Teruna, Aisyah, Nurlaili, & Hendra, 2019).

Synthesis for Specific Applications

  • Directed Synthesis for Specific Activities : The synthesis of pyrazole-based compounds, including those structurally similar to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, is often directed towards specific pharmacological or biological activities. For example, the synthesis of Schiff bases using related compounds has shown significant antimicrobial activity, which is a critical area of research in drug development (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Nonlinear Optical Properties

  • Nonlinear Optical Activity : Compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, related to 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine, exhibit nonlinear optical properties, making them interesting subjects in the field of material science and optoelectronics (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Safety And Hazards

The safety and hazards associated with “5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Research into pyrazole derivatives is a rapidly growing field, with potential applications in medicinal chemistry, agriculture, and materials science . Future research could explore the synthesis of new pyrazole derivatives, their potential biological activities, and their physical and chemical properties .

properties

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRHWGYZQAKQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395880
Record name 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

CAS RN

96799-04-1
Record name 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96799-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
Reactant of Route 2
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine

Citations

For This Compound
1
Citations
R Zanaletti, L Bettinetti, C Castaldo… - Journal of medicinal …, 2012 - ACS Publications
Alpha-7 nicotinic acetylcholine receptors (α7 nAChR) are implicated in the modulation of many cognitive functions such as attention, working memory, and episodic memory. For this …
Number of citations: 34 pubs.acs.org

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